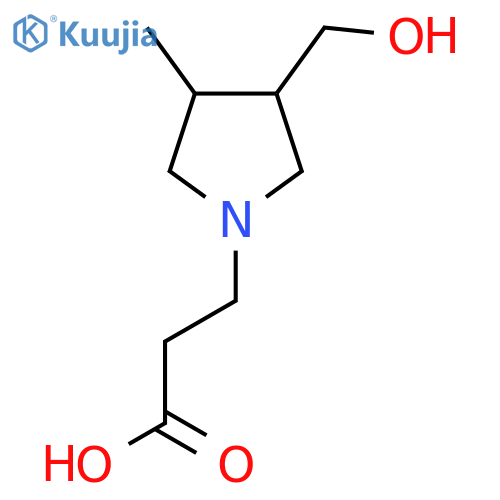Cas no 2097992-29-3 (3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid)
3-(3-(ヒドロキシメチル)-4-メチルピロリジン-1-イル)プロパン酸は、ピロリジン骨格にヒドロキシメチル基とメチル基を有する特異な構造を持つカルボン酸誘導体です。この化合物の特徴的な分子設計により、優れた水溶性と生体適合性を示し、医薬品中間体や生化学研究用試薬としての応用が期待されます。ヒドロキシメチル基はさらなる官能基化の可能性を提供し、分子修飾の柔軟性に寄与します。また、ピロリジン環の立体化学的特性が標的分子との特異的相互作用を可能にし、創薬分野におけるリード化合物としての潜在性を有しています。安定性に優れ、標準的な実験条件下で取り扱いが容易である点も実用上の利点です。

2097992-29-3 structure
商品名:3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid
- F1907-6358
- 3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
- AKOS026710727
- 2097992-29-3
- 1-Pyrrolidinepropanoic acid, 3-(hydroxymethyl)-4-methyl-
- 3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
-
- インチ: 1S/C9H17NO3/c1-7-4-10(3-2-9(12)13)5-8(7)6-11/h7-8,11H,2-6H2,1H3,(H,12,13)
- InChIKey: DBQZRMLBSXZCCX-UHFFFAOYSA-N
- ほほえんだ: OCC1CN(CCC(=O)O)CC1C
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 60.8Ų
じっけんとくせい
- 密度みつど: 1.120±0.06 g/cm3(Predicted)
- ふってん: 317.9±22.0 °C(Predicted)
- 酸性度係数(pKa): 3.83±0.10(Predicted)
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H212676-100mg |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic Acid |
2097992-29-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H212676-500mg |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic Acid |
2097992-29-3 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Life Chemicals | F1907-6358-1g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-6358-5g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| TRC | H212676-1g |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic Acid |
2097992-29-3 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-6358-10g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| Life Chemicals | F1907-6358-0.25g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-6358-2.5g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-6358-0.5g |
3-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid |
2097992-29-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
2097992-29-3 (3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid) 関連製品
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
